Cas no 2171200-04-5 ((2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pentanoic acid)
![(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pentanoic acid structure](https://ja.kuujia.com/scimg/cas/2171200-04-5x500.png)
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pentanoic acid 化学的及び物理的性質
名前と識別子
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- 2171200-04-5
- EN300-1550262
- (2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pentanoic acid
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- インチ: 1S/C24H24N2O5/c1-2-8-21(23(28)29)26-22(27)13-7-14-25-24(30)31-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,2,8,14-15H2,1H3,(H,25,30)(H,26,27)(H,28,29)/t21-/m0/s1
- InChIKey: JEEVGDDLYDKPHX-NRFANRHFSA-N
- SMILES: O(C(NCC#CC(N[C@H](C(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 420.16852187g/mol
- 同位素质量: 420.16852187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 31
- 回転可能化学結合数: 8
- 複雑さ: 702
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 3.7
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550262-1.0g |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pentanoic acid |
2171200-04-5 | 1g |
$0.0 | 2023-06-07 |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pentanoic acid 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pentanoic acidに関する追加情報
Compound CAS No 2171200-04-5: (2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pentanoic Acid
The compound with CAS No 2171200-04-5, known as (2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pentanoic acid, is a highly specialized molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a butynamide moiety, and a pentanoic acid backbone. The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this compound suggests its role in controlling the reactivity and stability of the molecule during synthesis or in biological systems.
Recent studies have highlighted the importance of butynamide-containing compounds in drug delivery systems due to their unique properties, such as enhanced permeability and reduced toxicity. The pentanoic acid backbone further adds to the versatility of this compound, potentially enabling it to participate in various biochemical reactions or serve as a scaffold for further functionalization. The stereochemistry at the second carbon (denoted by the (S) configuration) is critical, as it can influence the molecule's interactions with biological targets and its overall pharmacokinetic profile.
One of the most intriguing aspects of this compound is its potential application in click chemistry. The presence of an alkyne group (butynamide moiety) makes it an ideal candidate for copper-catalyzed azide–alkyne cycloaddition (CuAAC), a reaction widely used in the construction of complex molecules and biomolecules. This reactivity opens up possibilities for incorporating this compound into larger molecular frameworks, such as dendrimers or nanoparticles, for advanced drug delivery systems.
Moreover, the Fmoc group not only serves as a protecting group but also imparts additional functionalities to the molecule. For instance, it can be used as a handle for further modifications or as a recognition element in supramolecular chemistry. Recent advancements in peptide-based materials have demonstrated how such groups can be exploited to create self-assembling structures with tailored properties.
In terms of synthesis, this compound can be prepared through a multi-step process involving peptide bond formation, alkyne functionalization, and stereochemical control. The use of chiral resolution techniques ensures the correct configuration at the second carbon, which is essential for maintaining the desired biological activity. Researchers have also explored alternative synthetic routes using microwave-assisted synthesis or enzymatic catalysis to improve yield and selectivity.
The applications of this compound are not limited to organic synthesis; it also holds promise in biomedical imaging and sensors. The ability to conjugate this molecule with fluorescent tags or metal nanoparticles makes it suitable for tracking biological processes at the molecular level. Additionally, its reactivity towards nucleophiles and electrophiles positions it as a valuable tool in medicinal chemistry for designing novel bioactive molecules.
Looking ahead, ongoing research is focused on optimizing the properties of this compound for specific applications. For example, efforts are being made to enhance its stability under physiological conditions while retaining its reactivity. Furthermore, computational studies are being conducted to predict its interactions with potential biological targets, paving the way for rational drug design.
In conclusion, (2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pentanoic acid (CAS No 2171200-04-) represents a versatile building block with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for chemists and biologists alike, driving innovation in areas ranging from drug discovery to materials science.
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